(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of fluorine and methoxy substituents on the phenyl rings, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of substituents: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine and methoxy substituents can influence its binding affinity and specificity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The fluorine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol: Lacks the fluorine substituent.
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: Lacks the methoxy substituent.
(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)ethanol: Has an ethanol group instead of methanol.
Uniqueness
The presence of both fluorine and methoxy groups in (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can confer unique chemical and biological properties. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and reactivity.
Properties
CAS No. |
618383-20-3 |
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Molecular Formula |
C17H15FN2O2 |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2O2/c1-22-14-8-6-12(7-9-14)17-13(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3 |
InChI Key |
XKMVFOQGRBADKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |
Origin of Product |
United States |
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